molecular formula C20H26N2O2 B6451761 1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}piperidin-1-yl)ethan-1-one CAS No. 2640842-47-1

1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}piperidin-1-yl)ethan-1-one

Cat. No.: B6451761
CAS No.: 2640842-47-1
M. Wt: 326.4 g/mol
InChI Key: PRAQUZANWZXEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl}piperidin-1-yl)ethan-1-one features a piperidine core substituted at the 1-position with an acetyl group and at the 4-position with a 6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl moiety. The spiro[3.3]heptane system introduces conformational rigidity, which may enhance target binding specificity compared to flexible analogs.

Properties

IUPAC Name

1-[4-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-15(23)21-9-7-17(8-10-21)19(24)22-13-20(14-22)11-18(12-20)16-5-3-2-4-6-16/h2-6,17-18H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAQUZANWZXEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}piperidin-1-yl)ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}piperidin-1-yl)ethan-1-one can undergo several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: Pd/C, hydrogen gas (H2), under atmospheric or elevated pressure.

    Substitution: NaH, LDA, in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Implications

  • Aromatic vs. Heterocyclic Substituents : Phenyl groups (target) favor hydrophobic interactions, while thiophene/pyridine (S631-0015/S631-1548) enhance polarity but may complicate synthesis .
  • Enzyme Inhibition Potential: Structural parallels with PRMT5 inhibitors suggest the target could be optimized for epigenetic targets, though spiro rigidity may require tailored SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.